

A Comparative Guide to the Cross-Reactivity of Cholecystokinin (26-33) Analogs

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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholecystokinin (26-33), also known as CCK-8, and its analogs, focusing on their cross-reactivity with the two main cholecystokinin receptor subtypes: CCK1 and CCK2. The information presented herein is supported by experimental data to aid in the selection and development of selective CCK receptor ligands.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays crucial roles in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). The C-terminal octapeptide, CCK(26-33) or CCK-8, is the shortest fully active fragment of the native peptide. The sulfation of the tyrosine residue at position 27 is a critical determinant of its binding affinity and selectivity for the two receptor subtypes. Both CCK1R and CCK2R are coupled to the Gq alpha subunit, which upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration.

Comparative Analysis of CCK(26-33) Analog Cross-Reactivity

The cross-reactivity of CCK-8 analogs is primarily determined by their binding affinity (K_i or IC_{50}) and functional potency (EC_{50}) at both CCK1 and CCK2 receptors. The ratio of these values for the two receptors indicates the selectivity of the analog.

Data Summary

The following table summarizes the binding affinities and, where available, the functional potencies of CCK-8 and a selection of its analogs for the CCK1 and CCK2 receptors. This data has been compiled from various studies to provide a comparative overview.

Analog	Modification	Receptor	Binding Affinity (Ki/Kd, nM)	Functional Potency (EC50, nM)	Selectivity (CCK1/CCK2)
CCK-8 (sulfated)	None	CCK1	~0.6 - 1.9[1]	0.417[2]	~1
CCK2	~0.3 - 1.3[1]	-			
CCK-8 (non-sulfated)	Non-sulfated Tyrosine	CCK1	~300 - 500 fold lower than sulfated	-	Highly selective for CCK2
CCK2	~0.3 - 1.0[1]	-			
Boc-D-Asp-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2 (Compound I)	Cyclic Analog	CCK1 (pancreas)	~913	>10,000	179 (for brain/pancreas)[3]
CCK2 (brain)	5.1[3]	-			
Boc-γ-D-Glu-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2 (Compound II)	Cyclic Analog	CCK1 (pancreas)	~969	>10,000	1979 (for brain/pancreas)[3]
CCK2 (brain)	0.49[3]	-			
[Nle28,31,Sar29]-CCK(26-33)	N-methylation	CCK1 (GPGB)	-	Increased selectivity for GPGB	-
[Nle28,31,(N-Me)Asp32]-CCK(26-33)	N-methylation	CCK2 (GPS)	-	Increased selectivity for GPS	-

GPGB: Guinea Pig Gallbladder (predominantly CCK1 receptors); GPS: Guinea Pig Stomach (predominantly CCK2 receptors). Data on N-methylated analogs indicates a shift in selectivity rather than providing specific binding values.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of CCK(26-33) analogs.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

- Cell membranes prepared from cells expressing either CCK1 or CCK2 receptors.
- Radioligand (e.g., [125 I]CCK-8).
- Test CCK(26-33) analogs.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM $MgCl_2$, 1 mM EGTA, and 0.1% BSA).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid.
- Scintillation counter.

Procedure:

- In a 96-well plate, add a fixed amount of cell membrane preparation.
- Add increasing concentrations of the unlabeled CCK(26-33) analog.
- Add a fixed concentration of the radiolabeled ligand (e.g., [125 I]CCK-8).

- Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
- The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a CCK analog to stimulate the Gq-mediated signaling pathway by detecting changes in intracellular calcium concentration.

Materials:

- Cells expressing either CCK1 or CCK2 receptors.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- CCK(26-33) analogs.

- A fluorescence plate reader or a microscope equipped for fluorescence imaging.

Procedure:

- Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
- Wash the cells with buffer to remove the excess extracellular dye.
- Place the plate in a fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Add varying concentrations of the CCK(26-33) analog to the wells.
- Immediately start recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, the fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm. For single-wavelength dyes like Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
- The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration.
- The EC₅₀ value (the concentration of the analog that produces 50% of the maximal response) is determined from the dose-response curve.

Inositol Phosphate Accumulation Assay

This assay provides a direct measure of the activation of the Gq/PLC pathway by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.

Materials:

- Cells expressing either CCK1 or CCK2 receptors.

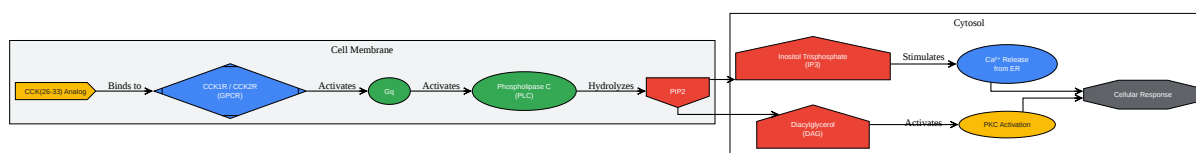
- [3H]-myo-inositol.
- Stimulation buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
- CCK(26-33) analogs.
- Dowex AG1-X8 anion-exchange resin.
- Scintillation fluid and counter.
- Alternatively, a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit can be used for a non-radioactive method.

Procedure (Radioactive Method):

- Label the cells by incubating them overnight with [3H]-myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
- Wash the cells to remove unincorporated [3H]-myo-inositol.
- Pre-incubate the cells in a stimulation buffer containing LiCl for a short period.
- Stimulate the cells with various concentrations of the CCK(26-33) analog for a defined time (e.g., 30-60 minutes).
- Stop the reaction by adding a solution like ice-cold trichloroacetic acid (TCA) to lyse the cells and precipitate macromolecules.
- Neutralize the cell extracts.
- Separate the total [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex columns).
- Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.
- The EC50 value is determined from the dose-response curve of IP accumulation.

Visualizations

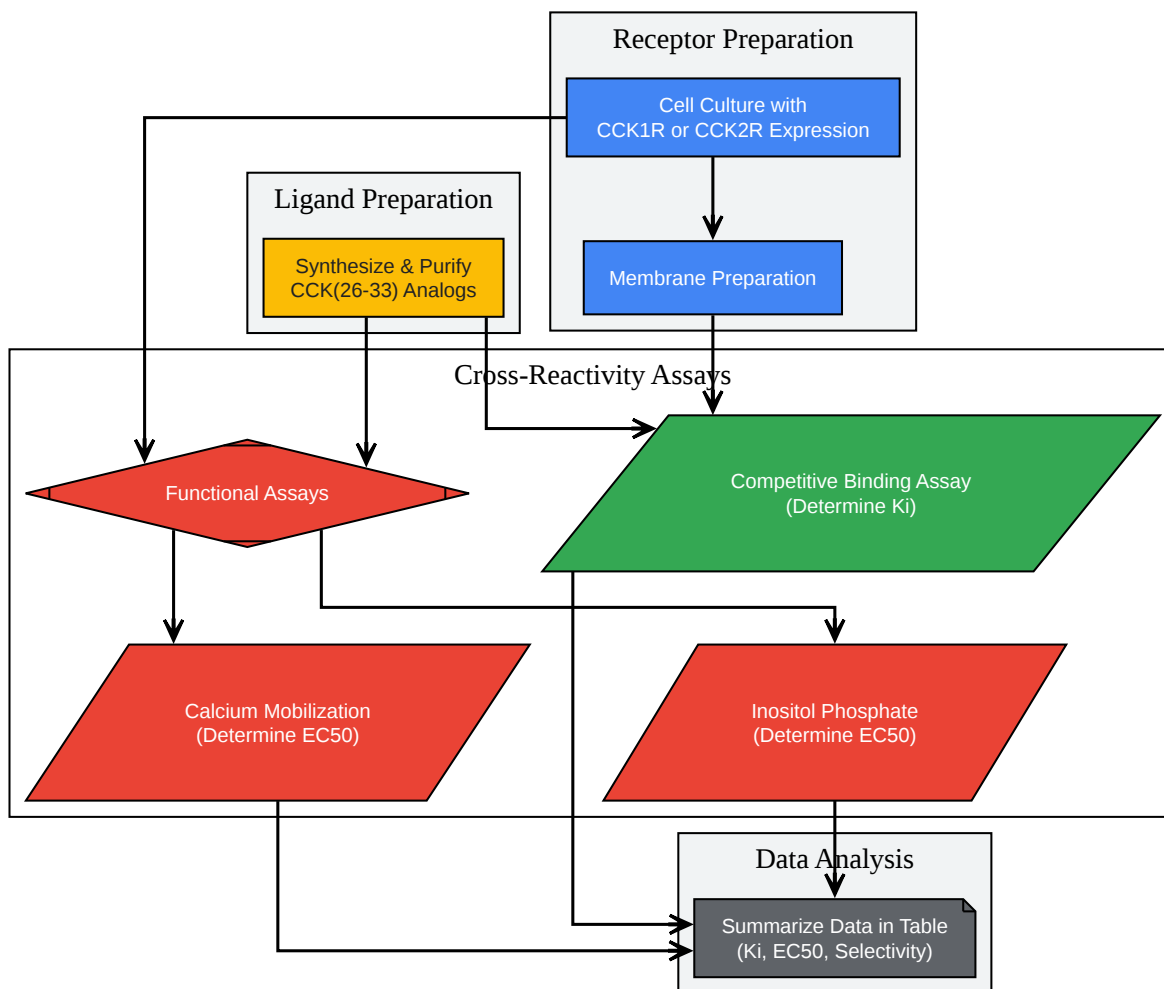
CCK Receptor Signaling Pathway



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Caption: CCK Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Analysis



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Caption: Experimental Workflow.

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References

- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Cyclic cholecystokinin analogues with high selectivity for central receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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